

A Comprehensive Technical Guide to the Physical Properties of 18:0 Lyso-PE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18:0 LYSO-PE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly known as **18:0 lyso-PE**, is a lysophospholipid, a class of lipids derived from the partial hydrolysis of phosphatidylethanolamine. These molecules play crucial roles in various biological processes, acting as signaling molecules and intermediates in lipid metabolism.^{[1][2][3]} Their unique amphiphilic nature, consisting of a hydrophilic head group and a single hydrophobic acyl chain, dictates their physical behavior in aqueous environments, influencing membrane stability and cell signaling.^{[2][3]} This technical guide provides an in-depth overview of the core physical properties of **18:0 lyso-PE**, methodologies for their determination, and their implications in research and drug development.

Core Physical Properties

The physical characteristics of **18:0 lyso-PE** are fundamental to its biological function and application in fields such as drug delivery. While some specific experimental values for **18:0 lyso-PE** are not readily available in the literature, this section presents known data and values for closely related compounds to provide a comprehensive understanding.

General Properties

Property	Value	Source
Chemical Formula	C23H48NO7P	[4]
Molecular Weight	481.6 g/mol	[4]
Physical State	Solid	[5]
Solubility	Slightly soluble in Chloroform	[4]

Physicochemical Data

Property	Value	Source
XLogP3	5.6	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	7	[5]
Rotatable Bond Count	25	[5]
Exact Mass	481.31683987 Da	[5]
Monoisotopic Mass	481.31683987 Da	[5]
Topological Polar Surface Area	128 Å ²	[5]
Heavy Atom Count	32	[5]

Supramolecular Behavior

The behavior of **18:0 lyso-PE** in aqueous solutions is characterized by its ability to self-assemble into various structures, a property governed by its critical micelle concentration (CMC) and phase transition temperature.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual lipid monomers begin to form micelles. This is a critical parameter for applications involving the formulation of lipid-based drug delivery systems. While the specific CMC for **18:0 lyso-PE** is not explicitly documented in the reviewed

literature, data for the closely related 18:0 Lyso PC (1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine) is 0.4 μM .^[6] The CMC is influenced by factors such as acyl chain length, headgroup polarity, temperature, and the ionic strength of the medium.^[7]

Phase Transition Temperature

The phase transition temperature (T_m) is the temperature at which a lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This property is crucial for understanding membrane fluidity and is often determined using Differential Scanning Calorimetry (DSC).^{[8][9][10]} For lysophospholipids, the T_m is influenced by the length and saturation of the acyl chain.^[10] While a specific T_m for pure **18:0 lyso-PE** is not provided in the searched literature, it is known that longer saturated acyl chains generally lead to higher transition temperatures.^[10] For instance, the inclusion of 18:0 Lyso-PS (a structurally similar lysophospholipid) did not significantly alter the phase properties of DMPC bilayers, suggesting it has a minimal impact on the lamellar structure of the membrane it is incorporated into.^[8]

Experimental Protocols

The determination of the physical properties of **18:0 lyso-PE** relies on a variety of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of lysophospholipids:

- **Surface Tension Measurement:** This method, often using a tensiometer, measures the surface tension of a solution as a function of lipid concentration. A distinct break in the plot of surface tension versus the logarithm of the concentration indicates the CMC. The maximum bubble pressure method is a specific technique that can be used for this purpose.^[7]
- **Fluorescence Spectroscopy:** This technique utilizes fluorescent probes, such as pyrene, which exhibit changes in their fluorescence properties upon partitioning into micelles. The concentration at which these changes occur corresponds to the CMC.
- **Isothermal Titration Calorimetry (ITC):** ITC measures the heat changes that occur upon the formation of micelles, providing a direct thermodynamic measurement of the micellization process and the CMC.^[1]

- Nuclear Magnetic Resonance (NMR): ^{31}P NMR can be used to observe changes in the chemical environment of the phosphate group in the lipid headgroup as micelles are formed. [\[7\]](#)

Determination of Phase Transition Temperature (T_m)

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the T_m of lipids.

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a lipid undergoes a phase transition, it absorbs or releases heat, which is detected as a peak in the DSC thermogram.
- Methodology:
 - A known concentration of the lipid dispersion (e.g., 40 mM) is prepared in a suitable buffer (e.g., Tris buffer). [\[8\]](#)
 - A small volume (e.g., 15 μL) of the lipid sample is hermetically sealed in an aluminum pan. [\[8\]](#)
 - An identical pan containing only the buffer is used as a reference. [\[8\]](#)
 - The pans are heated and cooled at a controlled rate in the calorimeter.
 - The resulting thermogram, a plot of heat flow versus temperature, will show an endothermic peak at the T_m .

Signaling Pathways and Biological Relevance

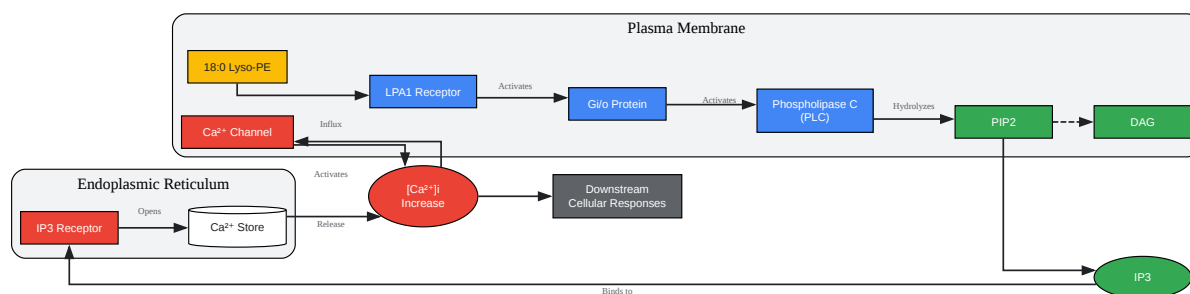
18:0 lyso-PE is not merely a structural component of membranes but also an active signaling molecule, particularly in modulating intracellular calcium levels.

Intracellular Calcium Signaling

18:0 lyso-PE has been shown to induce a transient increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) in various cell types, including neuronal cells. [\[4\]](#)[\[11\]](#) This signaling

cascade is initiated by the interaction of **18:0 lyso-PE** with specific G protein-coupled receptors (GPCRs), namely the lysophosphatidic acid receptor 1 (LPA1).[4][12]

The binding of **18:0 lyso-PE** to LPA1 activates pertussis toxin-sensitive Gi/o proteins.[12] This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] [13] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12][13] This initial release can be followed by an influx of extracellular calcium across the plasma membrane.[12]



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Caption: **18:0 Lyso-PE** induced intracellular calcium signaling pathway.

Implications for Drug Development

The physical properties of **18:0 lyso-PE** have significant implications for its use in drug development. Its ability to form micelles makes it a potential candidate for the encapsulation and delivery of hydrophobic drugs. Furthermore, its role in cell signaling suggests that it could be targeted for therapeutic intervention in diseases where calcium signaling is dysregulated.

Understanding the phase behavior of **18:0 lyso-PE** is also critical for the design of stable and effective lipid-based nanoparticle formulations.

Conclusion

18:0 lyso-PE is a lysophospholipid with distinct physical properties that underpin its biological functions and potential therapeutic applications. This guide has provided a detailed overview of its known physical characteristics, the experimental protocols used to measure them, and its role in intracellular signaling. Further research to determine the precise experimental values for properties such as the CMC and T_m of **18:0 lyso-PE** will be invaluable for advancing its application in research and drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for LysoPE(0:0/18:0) (HMDB0011129) [hmdb.ca]
- 3. NP-MRD: Showing NP-Card for LysoPE(18:0/0:0) (NP0091142) [np-mrd.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C23H48NO7P | CID 46891690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]

- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 18:0 Lyso-PE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428790#physical-properties-of-18-0-lyso-pe]

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